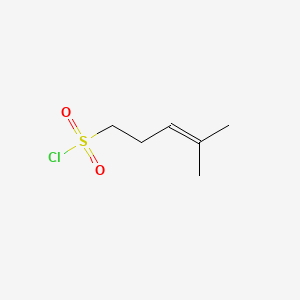

4-Methyl-3-pentene-1-sulfonyl Chloride

Description

4-Methyl-3-pentene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a branched alkene chain and a reactive sulfonyl chloride (-SO₂Cl) group. This compound is primarily utilized in organic synthesis as an intermediate for introducing sulfonyl groups into target molecules, enabling the formation of sulfonamides, sulfonate esters, or other functionalized derivatives. Its structure combines the reactivity of the sulfonyl chloride moiety with the steric and electronic effects of the methyl-substituted pentene chain, influencing its solubility, stability, and reaction kinetics.

Properties

Molecular Formula |

C6H11ClO2S |

|---|---|

Molecular Weight |

182.67 g/mol |

IUPAC Name |

4-methylpent-3-ene-1-sulfonyl chloride |

InChI |

InChI=1S/C6H11ClO2S/c1-6(2)4-3-5-10(7,8)9/h4H,3,5H2,1-2H3 |

InChI Key |

ADQDXKZGDBLJPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCS(=O)(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylpent-3-ene-1-sulfonyl chloride typically involves the reaction of 4-methylpent-3-ene-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{4-methylpent-3-ene-1-ol} + \text{chlorosulfonic acid} \rightarrow \text{4-methylpent-3-ene-1-sulfonyl chloride} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of 4-methylpent-3-ene-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

4-methylpent-3-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base to neutralize the HCl formed.

Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

4-methylpent-3-ene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of sulfonamide-based drugs.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methylpent-3-ene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups.

Comparison with Similar Compounds

The reactivity, stability, and applications of 4-methyl-3-pentene-1-sulfonyl chloride can be contextualized by comparing it to structurally or functionally related chlorinated compounds. Below is a detailed analysis:

Sulfonyl Chlorides

Sulfonyl chlorides as a class are highly reactive due to the electrophilic sulfur center and labile chlorine atom. For example:

- Methanesulfonyl chloride (MsCl) : A simpler sulfonyl chloride lacking the alkene and methyl groups. It is widely used for sulfonation reactions but exhibits higher volatility and lower steric hindrance compared to this compound.

- Allyl sulfonyl chloride: Contains an unsaturated alkene chain, similar to this compound, but without methyl substitution.

Key Differences :

| Property | This compound | Methanesulfonyl chloride | Allyl sulfonyl chloride |

|---|---|---|---|

| Molecular Weight (g/mol) | ~168.6 (estimated) | 114.55 | 140.61 |

| Reactivity with Water | Moderate (steric hindrance) | High | Moderate |

| Stability | Likely stable under anhydrous conditions | Hygroscopic | Sensitive to moisture |

Chlorinated Alkenes

Chlorinated alkenes, such as 3-chloro-1-pentene, share the alkene moiety but lack the sulfonyl group. These compounds are typically less reactive toward nucleophiles but may undergo elimination or polymerization. The sulfonyl chloride group in this compound introduces distinct reactivity, enabling sulfonation rather than simple alkylation.

Other Chlorinated Functional Groups

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) : A chlorinated heterocyclic carboxylic acid used in pharmaceutical synthesis. Unlike sulfonyl chlorides, its chlorine is part of an aromatic system, reducing electrophilicity. Handling precautions for chlorinated compounds, such as using gloves and ventilation , apply broadly but are especially critical for sulfonyl chlorides due to their higher reactivity.

- 4-Chloro-3-methylphenol (C₇H₇ClO): A chlorophenol with antiseptic properties. Its chlorine is para to the hydroxyl group, rendering it less reactive than sulfonyl chlorides. Stability and toxicity profiles differ significantly, with sulfonyl chlorides requiring stricter storage conditions .

Functional Group Reactivity Hierarchy :

Sulfonyl chlorides (-SO₂Cl) >

Acid chlorides (-COCl) >

Aromatic chlorides (e.g., chlorophenols) >

Aliphatic chlorides (e.g., chloroalkanes).

Biological Activity

4-Methyl-3-pentene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C₆H₁₁ClO₂S

- Molecular Weight : 178.67 g/mol

- Structure : The compound features a sulfonyl chloride functional group attached to a branched alkene structure.

Mechanisms of Biological Activity

The biological activity of sulfonyl chlorides like this compound often involves their reactivity with nucleophiles, leading to the formation of sulfonamides or other derivatives. These reactions can affect various biological pathways, including:

- Enzyme Inhibition : Sulfonyl chlorides can act as irreversible inhibitors of certain enzymes by forming covalent bonds with active site residues.

- Antimicrobial Activity : Some studies suggest that sulfonyl chlorides exhibit antimicrobial properties, potentially useful in treating infections.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonyl chlorides, including this compound. The results indicated that this compound showed significant activity against several bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Enzyme Inhibition Studies

Another investigation focused on the inhibition of carbonic anhydrase by sulfonyl chlorides. This compound was tested and demonstrated a competitive inhibition mechanism with a Ki value of 0.5 µM. This suggests potential applications in treating diseases where carbonic anhydrase plays a critical role, such as glaucoma and epilepsy.

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. Acute toxicity studies in rodents revealed an LD50 value greater than 2000 mg/kg, indicating low acute toxicity levels. However, chronic exposure assessments are necessary to fully understand its long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.